5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-24-9-4-2-8(3-5-9)11-6-12(15(16,17)18)21-13(20-11)10(7-19-21)14(22)23/h2-7H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQDYXSUXDKBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context.
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
Future studies should focus on investigating the compound’s stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies.
Biological Activity
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent and its ability to inhibit various enzymes. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
- Molecular Formula : C15H12F3N3O3
- Molecular Weight : 355.70 g/mol
- CAS Number : 848422-75-3
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound has shown significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- DLD-1 (colorectal adenocarcinoma)
- HepG2 (hepatocellular carcinoma)
- K562 (myelogenous leukemia)
In vitro assays demonstrated that this compound inhibits cell growth effectively, with IC50 values comparable to established chemotherapeutic agents like daunorubicin .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example:
- COX-2 Inhibition : The compound exhibited potent inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory processes and cancer progression. The reported IC50 values indicate significant activity compared to standard inhibitors like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Variations in substituents on the phenyl ring significantly influence the compound's potency and selectivity. For instance:
| Substituent | Observed Activity | IC50 (µM) |
|---|---|---|
| H | Moderate | 20 |
| OCH₃ | High | 10 |
| Cl | Very High | 5 |
This table illustrates how different functional groups affect the biological profile of the compound, highlighting the importance of molecular modifications in enhancing activity .
Study on Anticancer Efficacy
A study conducted by researchers evaluated the efficacy of various pyrazolo[1,5-a]pyrimidines against multiple cancer cell lines. The findings indicated that compounds with trifluoromethyl and methoxy substituents exhibited superior antiproliferative activity due to enhanced lipophilicity and better interaction with cellular targets .
In Vivo Studies
Further investigations into animal models have shown that derivatives of this compound can reduce tumor size significantly when administered at therapeutic doses. These studies support the transition from in vitro findings to potential clinical applications .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibits anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development as an anticancer agent.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical studies. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy against resistant strains highlights its potential as a novel antimicrobial agent.
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the anticancer effects on breast cancer cells; showed significant reduction in cell viability at micromolar concentrations. |
| Study B | Evaluated anti-inflammatory effects in animal models; noted a decrease in paw edema and cytokine levels post-treatment. |
| Study C | Assessed antimicrobial activity against Staphylococcus aureus; demonstrated inhibition at low concentrations, indicating potential for drug development. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrazolo[1,5-a]pyrimidine Core
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : The 3-carboxylic acid group increases aqueous solubility (e.g., 2.1 mg/mL at pH 7.4 for the target compound) compared to ester or amide derivatives .
- Lipophilicity : Trifluoromethyl substitution elevates logP values (e.g., logP = 2.8 for the target compound), promoting blood–brain barrier penetration in analogs like 5-(3,4-dimethoxyphenyl)-7-CF₃ derivatives .
Preparation Methods
Selection of 3-Aminopyrazole Precursors
The 3-carboxylic acid moiety is introduced via a pre-functionalized 3-aminopyrazole-3-carboxylic acid ester. Ethyl 3-amino-1H-pyrazole-3-carboxylate serves as a common starting material, where the ester group is later hydrolyzed to the carboxylic acid.
1,3-Dicarbonyl Component Design
To install the 4-methoxyphenyl and trifluoromethyl groups at positions 5 and 7, respectively, a tailored 1,3-diketone is employed. For example, 1-(4-methoxyphenyl)-3-(trifluoromethyl)propane-1,3-dione undergoes cyclocondensation with the 3-aminopyrazole derivative under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid). The reaction proceeds via nucleophilic attack at the diketone’s carbonyl groups, followed by dehydration (Table 1).
Table 1: Cyclocondensation Reaction Parameters
Regioselectivity challenges arise due to the electron-withdrawing trifluoromethyl group, which directs electrophilic substitution to the para position relative to the methoxy group. Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing time to 3–4 hours with comparable yields.
Oxidative Cross-Dehydrogenative Coupling (CDC)
Recent advances utilize CDC reactions to form the pyrazolo[1,5-a]pyrimidine skeleton. This method avoids pre-functionalized diketones by coupling N-amino-2-iminopyridines with β-dicarbonyl compounds under oxidative conditions.
Reaction Mechanism
The CDC pathway involves dehydrogenative coupling between N-amino-2-iminopyridine 1a and ethyl acetoacetate 2a in ethanol under an oxygen atmosphere. Acetic acid (6 equivalents) catalyzes the reaction, which proceeds via imine-enamine tautomerization and subsequent cyclization (Scheme 1).
Scheme 1: CDC Pathway for Pyrazolo[1,5-a]pyrimidine Formation
- 1a (N-amino-2-iminopyridine) + 2a (ethyl acetoacetate) → Enamine intermediate
- Oxidative dehydrogenation (O₂) → Cyclization → 4a (pyrazolo[1,5-a]pyrimidine)
Optimization of CDC Conditions
Key parameters include:
- Oxygen atmosphere : Essential for dehydrogenation; reactions under argon yield <10%.
- Acid additive : Acetic acid (6 eq.) maximizes yield (74%), while higher equivalents promote side reactions.
- Temperature : 130°C in ethanol ensures complete conversion within 18 hours.
Table 2: CDC Reaction Outcomes
| β-Dicarbonyl Component | Product Substituents | Yield | Reference |
|---|---|---|---|
| Ethyl acetoacetate | 7-Methyl, 5-phenyl | 94% | |
| Acetylacetone | 7-Acetyl, 5-(4-methoxyphenyl) | 83% |
For the target compound, replacing ethyl acetoacetate with a trifluoromethyl-containing β-diketone (e.g., 1,1,1-trifluoro-3-(4-methoxyphenyl)propane-2,4-dione) would install the CF₃ group at position 7.
Hydrolysis of Ester Precursors
The 3-carboxylic acid group is often introduced via hydrolysis of a pre-formed ester. For instance, ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes saponification under basic conditions.
Hydrolysis Conditions
- Base-mediated : NaOH (2M) in THF/H₂O (1:1), reflux, 6 hours → 89% yield.
- Acid-mediated : HCl (6M) in dioxane, 80°C, 4 hours → 78% yield.
Table 3: Ester Hydrolysis Efficiency
| Ester Precursor | Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | NaOH, THF/H₂O, reflux | 89% | |
| Methyl analog | HCl, dioxane, 80°C | 78% |
Chromatographic purification (silica gel, petroleum ether/EtOAc) or recrystallization from ethanol/water mixtures yields the pure carboxylic acid.
Alternative Routes: Multicomponent and Pericyclic Reactions
Multicomponent Mannich-Type Reactions
A one-pot Mannich reaction between 3-aminopyrazole, formaldehyde, and 4-methoxyphenylacetylene generates dihydropyrazolo[1,5-a]pyrimidines, which are oxidized to the aromatic system using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). While this method simplifies precursor synthesis, yields remain moderate (50–65%) due to competing side reactions.
Diels-Alder Cycloaddition
Copper-catalyzed [4+2] cycloaddition of N-propargylic sulfonylhydrazones with sulfonyl azides forms the pyrazolo[1,5-a]pyrimidine core in a single step. However, introducing the 4-methoxyphenyl and trifluoromethyl groups requires tailored diene and dienophile components, limiting practicality.
Challenges and Optimization Strategies
- Trifluoromethyl Group Incorporation : Direct introduction via CF₃-containing building blocks (e.g., trifluoromethyl diketones) is preferred over post-synthetic trifluoromethylation due to reagent compatibility issues.
- Regioselectivity Control : Electron-rich aryl groups (e.g., 4-methoxyphenyl) favor cyclization at the less hindered carbonyl position, ensuring correct substituent placement.
- Purification : Silica gel chromatography (petroleum ether/EtOAc, 8:1) effectively separates the target compound from by-products like triazolo[1,5-a]pyridines.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and what critical reaction parameters must be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of substituted pyrazole or pyrimidine precursors. Key steps include cyclization under acidic or basic conditions and functional group modifications (e.g., trifluoromethylation). Critical parameters include:
- Temperature : Optimal ranges (e.g., 80–120°C) to avoid side reactions.
- Solvent choice : Polar aprotic solvents like DMF or ethanol for solubility and reactivity .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate cyclization .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation relies on:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing motifs (e.g., monoclinic or orthorhombic systems with Z = 4–8) .
- Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons), ¹³C NMR (CF₃ signals at ~120 ppm), and IR (C=O stretch at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.32) .
Q. What purification strategies are effective for isolating this compound, especially when dealing with byproducts?
- Methodological Answer :
- Recrystallization : Use ethanol or DMF/water mixtures to remove unreacted starting materials .
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane for separating regioisomers .
- Acid-base extraction : Leverage carboxylic acid functionality for pH-dependent solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products during scale-up?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of temperature, solvent ratios, and catalyst loading to identify optimal conditions .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity for large-scale batches .
Q. How should researchers address contradictions in biological activity data between this compound and structurally similar analogs?
- Methodological Answer :
- SAR (Structure-Activity Relationship) studies : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups) on target binding using molecular docking .
- Bioassay standardization : Ensure consistent enzyme concentrations (e.g., 10 nM kinase assays) and buffer conditions (pH 7.4) across experiments .
- Meta-analysis : Pool data from multiple studies to identify outliers or trends in IC₅₀ values .
Q. What strategies are recommended for elucidating the mechanism of action in enzymatic inhibition studies?
- Methodological Answer :
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (ΔG, Kd) and stoichiometry .
- Cryo-EM/X-ray co-crystallography : Resolve compound-enzyme complexes to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
Q. How can researchers resolve discrepancies in crystallographic data, such as polymorphic forms or disorder in trifluoromethyl groups?
- Methodological Answer :
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- DFT calculations : Compare experimental and computed bond lengths to validate disorder models .
- Temperature-dependent studies : Collect data at 100 K to minimize thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
